1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methyl groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization to form the pyrrole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse pyrrole derivatives.
Scientific Research Applications
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1H-pyrrole-3-carboxylate: A simpler pyrrole derivative with similar reactivity but lacking the benzyl and ethyl groups.
1-benzyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl group, affecting its chemical properties and reactivity.
5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the benzyl group, leading to different applications and reactivity.
Uniqueness
1-benzyl-5-ethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical behavior, reactivity, and potential applications. These substituents can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound in various research fields.
Properties
CAS No. |
92977-40-7 |
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Molecular Formula |
C16H18NO2- |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-benzyl-5-ethyl-2,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-4-14-11(2)15(16(18)19)12(3)17(14)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19)/p-1 |
InChI Key |
QGZGABPEYHEPNH-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C(=C(N1CC2=CC=CC=C2)C)C(=O)[O-])C |
Origin of Product |
United States |
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